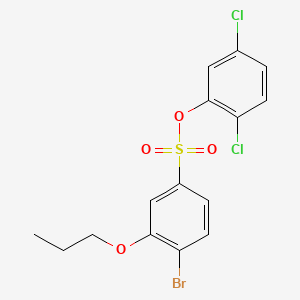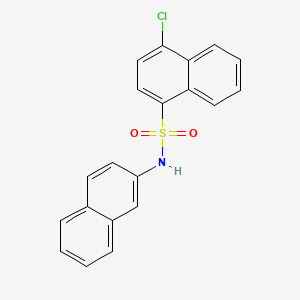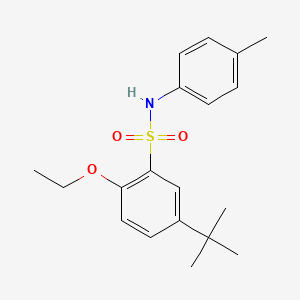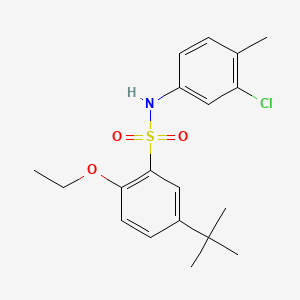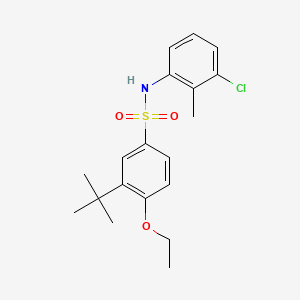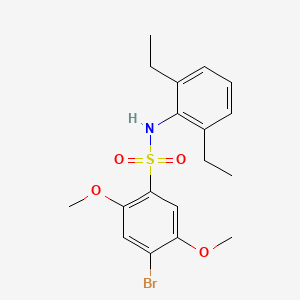
4-chloro-N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide, also known as 25I-NBOMe, is a synthetic psychedelic drug that belongs to the family of phenethylamines. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin, Germany. Since then, it has gained popularity as a recreational drug due to its potent hallucinogenic effects.
Mécanisme D'action
4-chloro-N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide acts as a partial agonist at the serotonin 2A receptor, which is responsible for the hallucinogenic effects of the drug. It binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the altered perception of reality, hallucinations, and other psychedelic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide are not well understood due to limited research. However, studies have shown that the drug can cause changes in heart rate, blood pressure, and body temperature. It can also lead to seizures, psychosis, and other adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide has several advantages for lab experiments, such as its potent hallucinogenic effects and high affinity for the serotonin 2A receptor. However, its recreational use and limited research on its effects make it difficult to obtain and study. Additionally, its adverse effects and potential for abuse make it a controversial drug for scientific research.
Orientations Futures
Future research on 4-chloro-N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide should focus on its effects on the human brain and its potential therapeutic uses. Studies should also investigate the long-term effects of the drug on cognitive function and mental health. Additionally, research should be conducted on the development of safer and more effective psychedelic drugs for scientific research and therapeutic purposes.
Conclusion:
In conclusion, 4-chloro-N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide is a synthetic psychedelic drug that has gained popularity as a recreational drug due to its potent hallucinogenic effects. It has been used in scientific research to study its effects on the human brain and has shown a high affinity for the serotonin 2A receptor. However, its adverse effects and potential for abuse make it a controversial drug for scientific research. Future research should focus on its potential therapeutic uses and the development of safer and more effective psychedelic drugs.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide involves a series of chemical reactions that start with the conversion of 2,5-dimethoxybenzaldehyde to 2,5-dimethoxyphenethylamine. This is followed by the reaction of the amine with 4-chloro-3-methylphenyl isocyanate to form the corresponding carbamate. The final step involves the reaction of the carbamate with sulfonyl chloride to yield 4-chloro-N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide.
Applications De Recherche Scientifique
4-chloro-N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide has been used in scientific research to study its effects on the human brain. It has been shown to bind to the serotonin 2A receptor, which is responsible for the hallucinogenic effects of the drug. Studies have also shown that 4-chloro-N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide has a high affinity for the receptor, making it a potent hallucinogen.
Propriétés
IUPAC Name |
4-chloro-N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO4S/c1-9-4-5-10(6-11(9)16)18-23(19,20)15-8-13(21-2)12(17)7-14(15)22-3/h4-8,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDGNTUAHMGITI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

